2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with an ethylthio group at the second position and a pyrrolidin-2-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the pyridine ring.
Attachment of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be attached through a nucleophilic substitution reaction or via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the pyrrolidin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio and pyrrolidin-2-yl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-5-(pyrrolidin-2-yl)pyridine
- 2-(Ethylthio)-5-(piperidin-2-yl)pyridine
- 2-(Ethylthio)-5-(pyrrolidin-3-yl)pyridine
Uniqueness
2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine is unique due to the specific positioning of the ethylthio and pyrrolidin-2-yl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16N2S |
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Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2S/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |
InChI Key |
RZKZJIGGMRSPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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